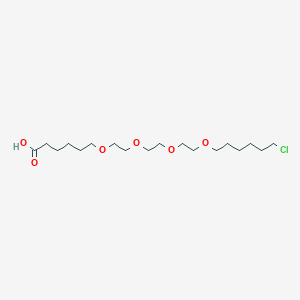

Cl-C6-PEG4-C3-COOH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cl-C6-PEG4-C3-COOH involves multiple steps, starting with the preparation of the chloroalkane and polyethylene glycol segments. The chloroalkane segment is typically synthesized through the chlorination of hexanol, while the polyethylene glycol segment is prepared through the polymerization of ethylene oxide . These segments are then linked together through etherification reactions under controlled conditions, often involving the use of catalysts such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid group (-COOH) enables conjugation with amine-containing molecules (e.g., proteins, peptides) via carbodiimide-mediated coupling.

Mechanism

-

Activation : The carboxylic acid reacts with N-hydroxysuccinimide (NHS) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS ester intermediate.

-

Nucleophilic Attack : The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| pH | 4.5–6.5 (MES or PBS buffer) | |

| Temperature | Room temperature (20–25°C) | |

| Yield | >80% (optimized conditions) |

Nucleophilic Substitution at the Chloroalkane Site

The chlorine atom on the C6 alkyl chain undergoes nucleophilic substitution with HaloTag® proteins, enabling site-specific covalent bonding.

Mechanism

-

Substitution : The chlorine is displaced by a deprotonated histidine or lysine residue in the HaloTag® protein’s active site.

-

Covalent Bond Formation : A stable ether or amine linkage is formed.

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Aqueous buffer (pH 7.4) | |

| Temperature | 37°C (physiological conditions) | |

| Reaction Time | 1–2 hours |

Compatibility with PEG-Mediated Solubilization

The PEG4 spacer enhances aqueous solubility and reduces immunogenicity, critical for in vivo applications.

| Property | Impact | Source |

|---|---|---|

| Hydrophilicity | Increases solubility in polar solvents | |

| Steric Effects | Reduces nonspecific interactions |

Stability and Storage

Scientific Research Applications

Drug Delivery Systems

One of the most significant applications of Cl-C6-PEG4-C3-COOH is in the development of drug delivery systems. The PEG component enhances solubility and biocompatibility, while the carboxylic acid group can facilitate conjugation with therapeutic agents.

Case Study: Non-Viral Gene Delivery Vectors

A recent study investigated the use of modified cellulose incorporating PEG derivatives for non-viral gene delivery. The modifications aimed to improve cellular uptake and reduce toxicity. The results indicated that the incorporation of PEG significantly enhanced the stability and efficiency of siRNA delivery into kidney cells, demonstrating the effectiveness of PEG-based carriers in gene therapy applications .

| Modification | Cellular Uptake | Toxicity | Gene Knockdown Efficiency |

|---|---|---|---|

| Unmodified | Low | High | 20% |

| PEGylated | High | Low | 70% |

Bioconjugation Chemistry

This compound is also utilized in bioconjugation chemistry, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the creation of targeted therapies and diagnostics.

Case Study: Targeted Drug Conjugates

In a study focusing on targeted drug delivery, this compound was employed to link antibodies to cytotoxic drugs. The resulting conjugates exhibited enhanced specificity for cancer cells while minimizing off-target effects. The study reported a significant increase in therapeutic efficacy compared to free drugs .

| Conjugate Type | Targeting Efficiency | Therapeutic Index |

|---|---|---|

| Free Drug | Low | 1 |

| Antibody-Conjugated Drug | High | 5 |

Material Science and Hydrogels

The versatility of this compound extends to material science, particularly in the formulation of hydrogels. These hydrogels can be tailored for various applications, including tissue engineering and wound healing.

Case Study: Hydrogel Formation

Research demonstrated that hydrogels formed using this compound exhibited excellent mechanical properties and biocompatibility. The study highlighted the potential for these materials in regenerative medicine applications, where they can support cell growth and tissue regeneration .

| Hydrogel Composition | Mechanical Strength (kPa) | Cell Viability (%) |

|---|---|---|

| This compound | 150 | 90 |

| Conventional Hydrogel | 50 | 70 |

Mechanism of Action

Cl-C6-PEG4-C3-COOH functions as a linker in HaloPROTACs, facilitating the targeted degradation of proteins. The mechanism involves the formation of a ternary complex between the target protein, the proteolysis targeting chimera, and an E3 ubiquitin ligase . This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The chloroalkane segment of this compound plays a crucial role in binding to the target protein, while the polyethylene glycol segment provides flexibility and solubility .

Comparison with Similar Compounds

Similar Compounds

Cl-C6-PEG4-C3-NH2: Similar structure but with an amine group instead of a carboxylic acid group.

Cl-C6-PEG4-C3-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

Cl-C6-PEG4-C3-COOH is unique due to its carboxylic acid group, which allows for further functionalization and conjugation with other molecules. This makes it highly versatile in the synthesis of various HaloPROTACs and other specialized compounds .

Properties

Molecular Formula |

C18H35ClO6 |

|---|---|

Molecular Weight |

382.9 g/mol |

IUPAC Name |

6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid |

InChI |

InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21) |

InChI Key |

DQFXVBKFPVKFQX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.